N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and drug development. CPPC has been found to exhibit promising properties as a modulator of various biological processes, making it an interesting candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide involves its binding to specific receptors in the brain, leading to the modulation of neurotransmitter release. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the enhancement of dopamine synthesis. These effects can lead to changes in behavior, mood, and movement.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in lab experiments is its ability to selectively modulate the dopamine system, making it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
List of
Future Directions
1. Investigating the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in neurological disorders such as Parkinson's disease.
2. Exploring the use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a tool for investigating the role of dopamine in addiction and reward.
3. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a modulator of other neurotransmitter systems, such as serotonin and norepinephrine.
4. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide in the treatment of psychiatric disorders such as depression and anxiety.
5. Investigating the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide as a tool for investigating the role of dopamine in cognitive processes such as learning and memory.
Synthesis Methods
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide involves the reaction of cyclopropanecarbonyl chloride with piperidine, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One of the main areas of interest is its use as a pharmacological agent. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide has been found to exhibit activity as a modulator of the dopamine system, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(11-3-1-2-4-11)16-13-7-9-17(10-8-13)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJPFYBYDBCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide |
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